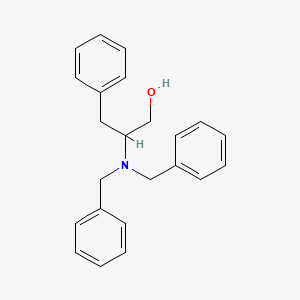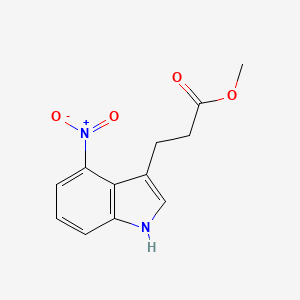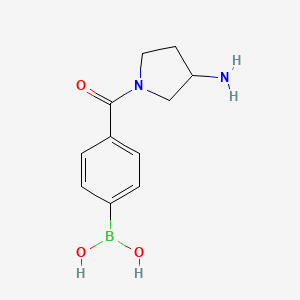
4-(tert-Butoxy)-3-chloroanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butoxy)-3-chloroanisole is an organic compound that features a tert-butoxy group and a chloro group attached to an anisole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-3-chloroanisole typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid, sometimes mixed with quaternary ammonium salts like benzyltriethylammonium chloride to enhance the catalytic effect .
Industrial Production Methods
In industrial settings, the production of this compound follows similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of flow microreactor systems has been explored to make the process more efficient and sustainable .
化学反応の分析
Types of Reactions
4-(tert-Butoxy)-3-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anisoles, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
4-(tert-Butoxy)-3-chloroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(tert-Butoxy)-3-chloroanisole involves its interaction with various molecular targets. The tert-butoxy group can undergo cleavage, leading to the formation of reactive intermediates that can participate in further chemical reactions. The chloro group can also be involved in nucleophilic substitution reactions, affecting the overall reactivity of the compound .
類似化合物との比較
Similar Compounds
- 4-tert-Butoxystyrene
- tert-Butyloxycarbonyl-protected amino acids
Comparison
4-(tert-Butoxy)-3-chloroanisole is unique due to the presence of both a tert-butoxy group and a chloro group on the anisole ring. This combination of functional groups imparts distinct reactivity compared to similar compounds like 4-tert-Butoxystyrene, which lacks the chloro group, or tert-Butyloxycarbonyl-protected amino acids, which have different core structures and applications .
特性
分子式 |
C11H15ClO2 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
2-chloro-4-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,3)14-10-6-5-8(13-4)7-9(10)12/h5-7H,1-4H3 |
InChIキー |
NLDFMMXFGFKSKJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2-[4-(4-nitrophenyl)-1-piperazinyl]pyrimidine](/img/structure/B13707075.png)




![Ethyl 5-[4-(Difluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13707115.png)



![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)




